molecular formula C10H12Li3N5O10P2S B3069533 5'-Guanylic acid, monoanhydride with phosphorothioic acid, trilithium salt CAS No. 97952-36-8

5'-Guanylic acid, monoanhydride with phosphorothioic acid, trilithium salt

Cat. No.: B3069533
CAS No.: 97952-36-8
M. Wt: 477.1 g/mol
InChI Key: LMCWQGPJYZRMKU-CYCLDIHTSA-K
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Description

5'-Guanylic acid (guanosine 5'-monophosphate, GMP) is a nucleotide derivative critical in RNA synthesis and cellular signaling . The compound 5'-Guanylic acid, monoanhydride with phosphorothioic acid, trilithium salt (hereafter referred to as GMP-Thio-Li3) is a modified analog where the phosphate group is replaced by a phosphorothioic acid moiety, forming a monoanhydride structure. The trilithium salt enhances solubility and stability in aqueous solutions, making it suitable for biochemical assays and nucleotide analog studies . Its molecular formula is inferred as C10H14N5O10P2S·3Li, with a molecular weight of ~550 g/mol (based on analogous compounds in ).

Properties

IUPAC Name

trilithium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dioxidophosphinothioyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O10P2S.3Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(24-9)1-23-26(19,20)25-27(21,22)28;;;/h2-3,5-6,9,16-17H,1H2,(H,19,20)(H2,21,22,28)(H3,11,13,14,18);;;/q;3*+1/p-3/t3-,5-,6-,9-;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCWQGPJYZRMKU-CYCLDIHTSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=S)([O-])[O-])O)O)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=S)([O-])[O-])O)O)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Li3N5O10P2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97952-36-8
Record name 5'-Guanylic acid, monoanhydride with phosphorothioic acid, trilithium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097952368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-Guanylic acid, monoanhydride with phosphorothioic acid, trilithium salt
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5'-guanylic acid, monoanhydride with phosphorothioic acid, trilithium salt typically involves the reaction of guanosine monophosphate (GMP) with phosphorothioic acid under specific conditions. The reaction is usually carried out in anhydrous conditions to prevent hydrolysis and is often performed in the presence of a strong base such as lithium hydride (LiH) to facilitate the formation of the trilithium salt.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process requires careful control of temperature, pH, and reaction time to ensure the formation of the desired product with high purity and yield. The compound is then purified through crystallization and other standard purification techniques.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes substitution reactions due to the presence of reactive functional groups. Common reactions include nucleophilic substitution and phosphorylation reactions.

Common Reagents and Conditions:

  • Nucleophilic Substitution: Reagents such as amines and thiols are commonly used in nucleophilic substitution reactions.

  • Phosphorylation: Phosphorylating agents like phosphorus oxychloride (POCl₃) are used in phosphorylation reactions.

Major Products Formed:

  • Nucleophilic Substitution: The major products include various substituted guanosine derivatives.

  • Phosphorylation: The major product is the phosphorylated form of the compound, which can further react to form more complex derivatives.

Scientific Research Applications

Chemistry and Biology: In chemistry and biology, this compound is used as a tool to study G-protein-coupled receptor (GPCR) signaling pathways. It acts as an inhibitor of G-protein activation, making it valuable in research focused on understanding cellular signaling mechanisms.

Medicine: In medicine, this compound has potential applications in the development of therapeutic agents targeting G-protein-coupled receptors. Its ability to modulate GPCR signaling makes it a candidate for drug development in various diseases, including cancer and cardiovascular disorders.

Industry: In the industry, this compound is used as a biochemical reagent in various assays and experiments. Its role in inhibiting G-protein activation is leveraged in high-throughput screening processes to identify potential drug candidates.

Mechanism of Action

The compound exerts its effects by inhibiting the activation of G-proteins. It binds to the G-protein-coupled receptors and prevents the exchange of GDP for GTP, thereby inhibiting the downstream signaling pathways. The molecular targets include G-proteins and their associated receptors, and the pathways involved are those related to cellular signaling and regulation.

Comparison with Similar Compounds

5'-Uridylic Acid, Monoanhydride with Phosphorothioic Acid, Trisodium Salt

  • Structure : C9H11N2O11P2S·3Na (MW: 486.2 g/mol) .
  • Key Differences: Nucleobase: Uracil (uridine) vs. guanine (guanosine) in GMP-Thio-Li3. Counterion: Sodium (Na⁺) vs. lithium (Li⁺). Lithium salts often exhibit higher solubility in organic-aqueous hybrid solvents . Application: Acts as a P2Y6 receptor agonist , whereas GMP-Thio-Li3 is likely used as a GTP analog in kinase/phosphatase studies due to sulfur’s resistance to hydrolysis .

Adenosine 5'-(γ-Thio)-Triphosphate Tetralithium Salt (ATPγS-Li4)

  • Structure : C10H12Li4N5O12P3S (MW: 546.97 g/mol) .
  • Key Differences: Nucleobase: Adenine vs. guanine. Phosphate Chain: Triphosphate (ATP analog) vs. monoanhydride diphosphate in GMP-Thio-Li3. Charge: Tetralithium (Li4) vs. trilithium (Li3), indicating a higher negative charge in ATPγS-Li4. Use: ATPγS-Li4 is a non-hydrolyzable ATP analog for studying ATP-dependent enzymes, while GMP-Thio-Li3 may target GMP-specific pathways .

5'-Guanylic Acid, Monoanhydride with Imidodiphosphoric Acid, Tetrasodium Salt

  • Structure : C10H14N6Na3O13P3 (CAS 74812-64-9) .
  • Key Differences :
    • Anhydride Group : Imidodiphosphoric acid (P-N-P linkage) vs. phosphorothioic acid (P-S-P).
    • Counterion : Sodium (Na3) vs. lithium (Li3).
    • Stability : Imidodiphosphoric analogs are more resistant to enzymatic cleavage, whereas thio-based analogs mimic natural phosphate geometry with altered reactivity .

Guanosine 5'-Monophosphate Disodium Salt (5'-GMP-Na2)

  • Structure : C10H12N5Na2O8P (CAS 5550-12-9) .
  • Key Differences :
    • Modification : Natural phosphate ester vs. phosphorothioic anhydride.
    • Application : 5'-GMP-Na2 is a food additive (E627) and flavor enhancer, while GMP-Thio-Li3 is restricted to research due to its synthetic and reactive sulfur group .

Data Table: Comparative Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
GMP-Thio-Li3 (Target Compound) - C10H14N5O10P2S·3Li ~550 Phosphorothioic anhydride, trilithium Enzyme studies, nucleotide analogs
5'-Uridylic acid, monoanhydride with phosphorothioic acid, trisodium salt 38493 C9H11N2O11P2S·3Na 486.2 Uracil base, sodium salt P2Y6 receptor agonist
ATPγS-Li4 93839-89-5 C10H12Li4N5O12P3S 546.97 Non-hydrolyzable ATP analog Kinase/ATPase assays
5'-GMP-Na2 5550-12-9 C10H12N5Na2O8P 407.18 Natural phosphate, food-grade Flavor enhancer (E627)
5'-Guanylic acid, monoanhydride with imidodiphosphoric acid, tetrasodium salt 74812-64-9 C10H14N6Na3O13P3 605.1 Imidodiphosphoric linkage Stable nucleotide analog

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-Guanylic acid, monoanhydride with phosphorothioic acid, trilithium salt
Reactant of Route 2
5'-Guanylic acid, monoanhydride with phosphorothioic acid, trilithium salt

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